(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4-dimethoxybenzoate
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Overview
Description
(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4-dimethoxybenzoate is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4-dimethoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its ability to interact with specific biological targets makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique molecular structure may allow it to interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s unique structure allows it to bind to these targets, modulating their activity and resulting in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4-dimethoxybenzoate stands out due to its unique combination of functional groups and molecular structure. This uniqueness allows it to interact with specific targets in ways that other compounds cannot, making it a valuable tool for scientific research and industrial applications.
Properties
Molecular Formula |
C26H19ClO8 |
---|---|
Molecular Weight |
494.9 g/mol |
IUPAC Name |
[(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C26H19ClO8/c1-30-20-6-3-14(9-22(20)31-2)26(29)34-18-4-5-19-21(11-18)35-23(24(19)28)10-15-7-17(27)8-16-12-32-13-33-25(15)16/h3-11H,12-13H2,1-2H3/b23-10- |
InChI Key |
TVHFEVYNNRGZKB-RMORIDSASA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC5=C4OCOC5)Cl)/O3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC5=C4OCOC5)Cl)O3)OC |
Origin of Product |
United States |
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